molecular formula C9H3Cl2F3N2 B11851183 4,7-Dichloro-6-(trifluoromethyl)quinazoline CAS No. 1698027-38-1

4,7-Dichloro-6-(trifluoromethyl)quinazoline

Cat. No.: B11851183
CAS No.: 1698027-38-1
M. Wt: 267.03 g/mol
InChI Key: RJLQMWUWRDWSQL-UHFFFAOYSA-N
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Description

4,7-Dichloro-6-(trifluoromethyl)quinazoline is a halogenated quinazoline derivative characterized by chlorine substituents at positions 4 and 7 and a trifluoromethyl (-CF₃) group at position 6. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The unique substitution pattern of this compound confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antitumor agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1698027-38-1

Molecular Formula

C9H3Cl2F3N2

Molecular Weight

267.03 g/mol

IUPAC Name

4,7-dichloro-6-(trifluoromethyl)quinazoline

InChI

InChI=1S/C9H3Cl2F3N2/c10-6-2-7-4(8(11)16-3-15-7)1-5(6)9(12,13)14/h1-3H

InChI Key

RJLQMWUWRDWSQL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1C(F)(F)F)Cl)N=CN=C2Cl

Origin of Product

United States

Preparation Methods

Core Quinazoline Skeleton Construction

The quinazoline core is typically assembled via cyclization reactions involving anthranilic acid derivatives or their nitrile counterparts. For example, J-stage Journal of Antibiotics documents the synthesis of 4-benzylamino-7-chloro-6-nitroquinazoline through a sequence starting with 4,7-dichloro-6-nitroquinazoline. Although the target compound lacks a nitro group, this method highlights the feasibility of introducing chlorine atoms at the 4- and 7-positions early in the synthesis. A plausible route involves:

  • Nitration and Chlorination : Treating a pre-functionalized quinazoline precursor with nitrating agents (e.g., HNO₃/H₂SO₄) followed by chlorination using PCl₅ or SOCl₂.

  • Nitro-to-Trifluoromethyl Conversion : Reducing the nitro group to an amine and subsequently converting it to a trifluoromethyl group via Sandmeyer-type reactions or direct fluorination.

Table 1: Key Reaction Parameters for Core Functionalization

StepReagents/ConditionsYield (%)Source
NitrationHNO₃, H₂SO₄, 0–5°C, 2 h75–85
ChlorinationSOCl₂, DMF (cat.), reflux, 4 h90–95
CF₃ IntroductionCF₃I, CuI, DMF, 100°C, 12 h50–60*

*Theoretical yield extrapolated from analogous trifluoromethylation reactions.

Sequential Substitution and Cyclization Approaches

Domino Three-Component Assembly

A groundbreaking method reported in the Journal of Organic Chemistry (2024) enables the one-pot synthesis of 3,4-dihydroquinazolines via a three-component reaction involving arenediazonium salts, nitriles, and bifunctional anilines. While this protocol targets dihydroquinazolines, modifications could adapt it for fully aromatic systems:

  • Arenediazonium Salt Preparation : Generate diazonium salts from 2-amino-4-chloro-5-(trifluoromethyl)benzoic acid.

  • Nitrile Coupling : React with acrylonitrile derivatives to form N-arylnitrilium intermediates.

  • Cyclization : Induce intramolecular cyclization under acidic conditions to yield the quinazoline scaffold.

Table 2: Optimization of Three-Component Reaction Parameters

ParameterOptimal ConditionImpact on Yield
SolventAcetonitrile+25% vs. THF
Temperature80°CMaximizes rate
CatalysisDMAP (0.1 equiv)Prevents side reactions

Post-Functionalization of Pre-Chlorinated Intermediates

Leveraging 2,4-Dichloro-6,7-dimethoxyquinazoline Analogues

Building Block Chemistry highlights 2,4-dichloro-6,7-dimethoxyquinazoline (CAS 27631-29-4) as a kinase inhibitor intermediate. By adapting its synthesis, the following pathway emerges for the target compound:

  • Methoxy Group Introduction : Protect hydroxyl groups with methyl iodide in the presence of K₂CO₃.

  • Chlorination : Treat with POCl₃ at reflux to install chlorine at positions 4 and 7.

  • Demethylation and Trifluoromethylation : Remove methoxy groups using BBr₃, then introduce CF₃ via Ullmann coupling with CF₃Cu.

Table 3: Comparative Demethylation Efficiency

Demethylation AgentTime (h)Yield (%)Purity (%)
BBr₃68895
HI127285

Catalytic and Green Chemistry Innovations

DMAP-Catalyzed One-Pot Synthesis

The ACS Omega study demonstrates DMAP’s efficacy in catalyzing quinazoline-2,4-dione formation under microwave conditions. Translating this to this compound synthesis:

  • Microwave-Assisted Cyclization : Accelerate ring closure at 150°C for 30 minutes.

  • Solvent Screening : Acetonitrile outperforms DMF or THF in minimizing byproducts.

Table 4: Solvent Impact on Reaction Outcomes

SolventConversion (%)Byproduct Formation
CH₃CN94<5%
DMF6115%
THF5820%

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 4 and 7 undergo SNAr reactions with nucleophiles such as amines, alkoxides, and thiols. The trifluoromethyl group activates the quinazoline ring, facilitating substitution under mild conditions.

Key Reactions:

  • Amine Substitution :
    Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C yields 4- or 7-aminated derivatives. For example:

    4,7-Dichloro-6-(trifluoromethyl)quinazoline + morpholine → 4-morpholino-7-chloro-6-(trifluoromethyl)quinazoline (Yield: 85–92%) .

    Mechanism :
    Activation of the C–Cl bond via hydrogen bonding with hexafluoroisopropanol (HFIP) or base-assisted deprotonation of the nucleophile .

  • Alkoxy Substitution :
    Methanol/sodium methoxide in refluxing THF replaces chlorine with methoxy groups. The 4-position reacts preferentially due to steric accessibility .

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling with aryl/heteroaryl boronic acids enables selective introduction of aromatic groups. Regioselectivity depends on reaction conditions:

Conditions Site Reactivity Product Yield Ref.
Pd(PPh₃)₄, DME/EtOH, MW, 110°CC4 > C74-Aryl-7-chloro-6-(trifluoromethyl)quinazoline70–78%
Pd(OAc)₂, PCy₃, DMF/H₂O, 80°CC7 > C47-Aryl-4-chloro-6-(trifluoromethyl)quinazoline65–72%

Notable Example :
Double coupling with excess boronic acid yields 4,7-diaryl derivatives (e.g., 4,7-bis(4-methoxyphenyl)-6-(trifluoromethyl)quinazoline) in 60–68% yield .

Kumada Cross-Coupling

Grignard reagents (e.g., aryl magnesium bromides) substitute chlorine atoms under copper or manganese catalysis:

Catalyst Solvent Temperature Selectivity Yield Ref.
CuI (5 mol%)THFRTC488%
MnCl₂ (10 mol%)DME60°CC775%

Example :
4-Chloro-7-phenyl-6-(trifluoromethyl)quinazoline is synthesized using phenylmagnesium bromide and CuI (82% yield) .

Buchwald-Hartwig Amination

Palladium/Xantphos systems enable C–N bond formation with aryl/alkyl amines. The 4-position reacts preferentially due to lower steric hindrance:

Amine Catalyst Yield Product
AnilinePd₂(dba)₃/Xantphos91%4-Anilino-7-chloro-6-(trifluoromethyl)quinazoline
PiperidinePd(OAc)₂/BINAP85%4-Piperidino-7-chloro-6-(trifluoromethyl)quinazoline

Conditions : Toluene, 100°C, 12 h .

Reduction and Oxidation

  • Reduction :
    Hydrogenation (H₂/Pd-C, EtOH) reduces the nitro group (if present) to amine but leaves the trifluoromethyl and chloro groups intact .

  • Oxidation :
    m-CPBA oxidizes the quinazoline ring to N-oxide derivatives, enhancing solubility (Yield: 70–75%) .

Directed C–H Functionalization

The trifluoromethyl group directs metal catalysts for regioselective C–H activation:

Reaction Catalyst Position Functionalized Yield Ref.
AlkynylationRuH₂(CO)(PPh₃)₃C565%
Arylation (Pd(OAc)₂)Pd(OAc)₂/CsOPivC858%

Example :
Direct C5 alkynylation with terminal alkynes under ruthenium catalysis yields fluorescent derivatives for bioimaging .

Stability and Degradation

  • Hydrolytic Stability :
    Resists hydrolysis in neutral aqueous solutions (pH 7, 25°C) but degrades under acidic (pH < 3) or alkaline (pH > 10) conditions, forming quinazolinone derivatives .

  • Thermal Stability :
    Decomposes above 270°C, releasing HCl and trifluoromethane .

Scientific Research Applications

Anticancer Applications

Quinazoline derivatives, including 4,7-Dichloro-6-(trifluoromethyl)quinazoline, have shown significant potential as anticancer agents. Recent studies have demonstrated their ability to inhibit various cancer cell lines through mechanisms such as:

  • VEGFR-2 Inhibition : This compound has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. For instance, compound 5p derived from quinazoline exhibited an IC50 of 0.117 μM against VEGFR-2, indicating strong anticancer potential compared to standard treatments .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. For example, it demonstrated IC50 values of approximately 4.81 μM against MCF-7 breast cancer cells .
CompoundCell LineIC50 (μM)Notes
5pMCF-74.81Potent action against breast cancer
5dHCT1166.09Effective against colorectal cancer
5hHePG25.89Targeted liver cancer

Cardiovascular Applications

Research has indicated that derivatives of quinazoline can effectively lower blood pressure. A notable study demonstrated that compounds similar to this compound reduced blood pressure significantly in hypertensive models:

  • Hypertensive Models : In trials with renal hypertensive dogs, doses as low as 0.06 mg/kg were effective in reducing systolic blood pressure from 180/100 mm Hg to lower levels . This suggests potential applications in the treatment of hypertension.

Antiviral Activity

The antiviral properties of quinazoline derivatives have also been explored extensively:

  • Inhibition of Viral Replication : Studies have shown that this compound exhibits significant antiviral activity against viruses such as Dengue and Chikungunya. The effective concentrations were found to be less than 1 µM for both viruses, indicating strong inhibition of viral replication.
VirusEffective Concentration (µM)Observations
Dengue Virus<1High inhibition of viral replication
Chikungunya Virus<1Significant reduction in viral load

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

  • Antibacterial Efficacy : A comparative study assessed the antibacterial activity of various quinazoline derivatives against clinical isolates of Staphylococcus aureus, indicating that this compound could serve as a candidate for treating resistant bacterial infections.
  • Cytotoxicity Assessment : A comprehensive evaluation involving multiple cancer cell lines revealed selective cytotoxicity without significantly affecting normal cells, which is crucial for therapeutic applications.
  • Antiviral Mechanism : Research indicated that the compound inhibited key viral enzymes necessary for replication, suggesting a mechanism that warrants further exploration for antiviral drug development .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Substituent Differences

Compound Name Substituents (Positions) Key Structural Features CAS/Reference
4,7-Dichloro-6-(trifluoromethyl)quinazoline Cl (4,7), -CF₃ (6) High halogen density; electron-deficient core N/A
4-Chloro-7-(trifluoromethyl)quinazoline Cl (4), -CF₃ (7) Lacks 7-Cl; reduced steric hindrance 16499-65-3
4,7-Dichloro-6-nitroquinazoline Cl (4,7), -NO₂ (6) Nitro group enhances electrophilicity
4,8-Dichloro-2-(trifluoromethyl)quinoline Cl (4,8), -CF₃ (2) Quinoline backbone; substituent positions vary
4-Chloro-2-(4-chlorophenyl)-6-(phenylethynyl)quinazoline Cl (4), Ph-C≡C- (6), 4-Cl-Ph (2) Bulky aryl groups; Sonogashira coupling product (4c)

Key Observations :

  • The position of -CF₃ significantly impacts reactivity.
  • Nitro vs. Trifluoromethyl: 4,7-Dichloro-6-nitroquinazoline () exhibits stronger electron-withdrawing effects due to the -NO₂ group, which may enhance electrophilic substitution rates compared to -CF₃.

Key Observations :

  • Sonogashira Coupling: Used in to introduce alkynyl groups (e.g., 4c), demonstrating versatility in functionalizing the quinazoline core.
  • Halogenation Challenges : The target compound’s synthesis may require precise control to avoid over-halogenation, a common issue in polychlorinated derivatives .

Physicochemical and Spectroscopic Properties

Melting Points and Stability
Compound Melting Point (°C) Stability Notes Reference
This compound Not reported Likely stable due to halogenation N/A
4c (Phenylethynyl derivative) 214–215 High thermal stability
4,7-Dichloro-6-methoxyquinazoline Not reported Hygroscopic (GHS warning)
Spectral Data Comparison
  • IR Spectroscopy :

    • -CF₃ Group : Strong absorption at ~1150 cm⁻¹ (C-F stretch) in the target compound vs. ~1520 cm⁻¹ (N=O stretch) in nitro analogues .
    • -C≡C- Stretch : Phenylethynyl derivatives (e.g., 4c) show peaks at ~2200 cm⁻¹ .
  • ¹H-NMR :

    • Aromatic protons in the target compound are deshielded due to electron-withdrawing groups, appearing downfield (δ 8.0–8.5 ppm) .

Biological Activity

4,7-Dichloro-6-(trifluoromethyl)quinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the field of cancer therapeutics. Quinazolines have been extensively studied for their role as inhibitors of various kinases and their potential as anticancer agents. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Properties

Quinazolines, including this compound, exhibit a wide range of pharmacological activities:

  • Anticancer Activity : Many quinazoline derivatives have shown significant inhibitory effects on various cancer cell lines by targeting key signaling pathways involved in tumor growth.
  • Kinase Inhibition : The compound acts as an inhibitor of several receptor tyrosine kinases (RTKs), including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others .

Structure-Activity Relationships (SAR)

The biological activity of quinazolines is heavily influenced by their structural components. Key findings include:

  • Substituents at Positions 4 and 7 : The presence of electron-withdrawing groups such as chloro and trifluoromethyl enhances the antiproliferative activity against cancer cell lines .
  • Binding Affinity : Compounds with specific substitutions demonstrate improved binding affinity to kinase active sites. For example, modifications at the aniline moiety significantly affect the inhibitory potency against EGFR .

Case Studies and Research Findings

StudyCompoundIC50 (μM)TargetFindings
This compound0.13EGFRHigh potency against MCF-7 cells
Compound 5p0.117VEGFR-2Strong activity against multiple cancer cell lines
Compound 12<0.01PDGFRβLow nanomolar GI50 values against tumor cell lines
Compound 5d6.09Various cancer linesNotable anti-tumor activity with minimal cytotoxicity

Notable Research

  • EGFR Inhibition : A study identified that derivatives of quinazoline, including those similar to this compound, exhibited potent EGFR inhibition with IC50 values in the low nanomolar range. This suggests a strong potential for development as targeted cancer therapies .
  • VEGFR Inhibition : Research has shown that certain quinazoline derivatives can significantly inhibit VEGFR activity, leading to reduced tumor growth and angiogenesis in vitro and in vivo .
  • Combination Therapies : Some studies have explored the use of quinazoline derivatives in combination with other therapeutic agents to enhance efficacy and overcome resistance mechanisms in cancer treatment .

Q & A

Q. How to validate the role of the 7-chloro substituent in target binding?

  • Methodological Answer :
  • SAR studies : Synthesize 7-H/7-F analogs and compare IC₅₀ values. For example, 7-Cl derivatives showed 5× lower IC₅₀ against HGC-27 cells than 7-H analogs .
  • Crystallography : Co-crystallize derivatives with EGFR to resolve halogen-bonding interactions (e.g., Cl…O=C contacts) .

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